8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-8-7-12-19-20(23(27)25-15-18-11-5-6-13-24-18)14-21(26-22(16)19)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMPLKGQBGDOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: This reaction forms the quinoline core by reacting aniline with 2-nitrobenzaldehyde and pyruvic acid.
Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.
Reduction: The nitro group is reduced to an amine.
Acylation and Amination: Final steps involve acylation and amination to complete the synthesis.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Acylation: The compound can undergo acylation reactions to introduce acyl groups at specific positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective properties of quinoline derivatives. In vitro studies indicated that 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Anticancer Study
- Objective : To evaluate the anticancer activity against breast cancer cells.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
-
Antimicrobial Study
- Objective : To assess the antimicrobial efficacy against E. coli.
- Method : Agar diffusion method was employed to evaluate the zone of inhibition.
- Results : The compound showed a notable zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.
-
Neuroprotective Study
- Objective : To investigate protective effects on neuronal cells exposed to oxidative stress.
- Method : Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.
- Results : Pre-treatment significantly reduced cell death compared to control groups, suggesting neuroprotective effects.
Mechanism of Action
The mechanism of action of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with bacterial cell membranes and enzymes . It is believed to inhibit bacterial growth by interfering with essential cellular processes, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the integrity and function of bacterial cell walls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of 8-Methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide and Analogs
Key Observations
Substituent Impact on Bioactivity: The morpholine-propanamide derivative (5a5) showed antibacterial activity, likely due to enhanced solubility from the morpholine group . The pyridin-2-ylmethyl group (common in the target compound and –5) is associated with improved ligand-receptor interactions, as seen in metal-complex formation (e.g., Cu-QSMP complexes in ) .
Synthesis and Physicochemical Properties: Synthesis yields for quinoline-4-carboxamides range from 54–67% (), suggesting moderate efficiency for this class. The target compound’s synthesis would likely require similar coupling agents (e.g., CDI, as in ) .
Structural Validation: Analogs in and were validated via NMR, HPLC, and HRMS, underscoring the importance of these techniques for confirming quinoline derivatives’ purity and structure .
Biological Activity
8-Methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is . The compound features a quinoline core substituted with a pyridine ring and an amide functional group, which are crucial for its biological activity.
Synthesis
The synthesis of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:
- Skraup Reaction : A method for synthesizing quinoline derivatives.
- Friedlander Reaction : Used for forming quinolines from anilines and α,β-unsaturated carbonyl compounds.
- Doebner-Von Miller Reaction : A reaction that produces substituted quinolines via condensation reactions.
Biological Activity
Research indicates that compounds with the quinoline structure exhibit a wide range of biological activities, including:
Antimicrobial Activity
8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has shown potential as an antimicrobial agent. Studies suggest that derivatives of 8-hydroxyquinoline (8-HQ), which share structural similarities, demonstrate significant antibacterial and antifungal properties. The mechanism often involves chelation of metal ions essential for microbial growth .
Anticancer Properties
The compound has been investigated for its anticancer effects. Quinoline derivatives have been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of specific kinases involved in cancer progression.
Research shows that certain derivatives exhibit cytotoxicity against human leukemia and breast cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinoline derivatives, including activity against viruses such as HIV and influenza. The antiviral efficacy is often linked to the compound's ability to interfere with viral replication processes .
The biological activity of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression, such as kinases involved in signaling pathways.
- Metal Chelation : Its ability to chelate metal ions can disrupt essential biochemical processes in pathogens.
- Receptor Modulation : Binding to specific receptors can modulate their activity, leading to therapeutic effects.
Case Studies
Several studies have documented the biological activity of related compounds:
- A study on 8-HQ derivatives reported significant cytotoxicity against human T-cell leukemia (CEM) and adult acute monocytic leukemia (U937) cell lines, indicating strong anticancer potential .
- Another investigation demonstrated that certain substituted quinolines exhibited enhanced antiviral activity with low cytotoxicity, suggesting a favorable therapeutic index for further development .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| 8-Methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | Moderate | High | Promising |
| 8-Hydroxyquinoline | High | Moderate | High |
| Doxorubicin | Low | High | None |
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Impact |
|---|---|
| C8 Methyl | Enhances metabolic stability by reducing CYP450 oxidation . |
| Pyridin-2-ylmethyl | Improves solubility and target specificity vs. pyridin-3-yl analogs . |
| Phenyl at C2 | Increases lipophilicity, enhancing membrane permeability . |
| Testing Strategy : Synthesize analogs (e.g., C8-ethyl, C2-biphenyl) and compare IC values in kinase assays . |
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Source Analysis : Cross-validate cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration) .
- Dose-Response Curves : Ensure consistent metrics (e.g., IC vs. EC) and replicate experiments ≥3 times .
- Control Compounds : Use reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity .
Advanced: What challenges exist in translating in vitro findings to in vivo models?
Methodological Answer:
- Pharmacokinetics (PK) : Poor oral bioavailability due to high logP (~4.5). Mitigate via nanoformulation or prodrug design .
- Toxicity : Screen for hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early .
- Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., quinoline N-oxide) in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
